1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride
CAS No.: 1909335-98-3
Cat. No.: VC4737301
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909335-98-3 |
|---|---|
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 225.68 |
| IUPAC Name | 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H |
| Standard InChI Key | MIMLPLMNZJLRKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 225.68 g/mol. Its IUPAC name, 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine hydrochloride, reflects its core components:
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A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom).
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A 2-phenylethyl side chain attached to the oxadiazole’s 3-position.
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A primary amine group protonated as a hydrochloride salt.
The SMILES notation (C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl) and InChI key (MIMLPLMNZJLRKY-UHFFFAOYSA-N) provide precise structural descriptors for computational modeling and database searches.
Table 1: Comparative Structural Data of Related Oxadiazole Derivatives
Physicochemical Characteristics
Key properties include:
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Solubility: Limited data exist, but the hydrochloride salt form suggests moderate aqueous solubility, typical of amine salts.
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Lipophilicity: Estimated logP values for analogous oxadiazoles range from 1.5 to 3.0, indicating moderate membrane permeability .
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Hydrogen Bonding: The oxadiazole ring (two acceptors) and amine (one donor) facilitate interactions with biological targets.
Synthesis and Structural Optimization
Bioisosteric Replacements
The oxadiazole ring serves as an amide bioisostere, enhancing metabolic stability while maintaining hydrogen-bonding capacity. In , 1,3,4-oxadiazoles demonstrated improved potency (EC₅₀ = 60–95 nM) as GPR88 agonists compared to amide precursors, highlighting the therapeutic value of such substitutions .
Biological Activities and Mechanisms
Enzyme Inhibition
1,2,4-Oxadiazoles are known to inhibit enzymes like phosphodiesterases (PDEs) and kinases. For instance, compound 6 in , a 5-methyl-1,3,4-oxadiazole derivative, showed EC₅₀ = 178 nM in GPR88 agonism, comparable to triazole analogs . Although specific data for the target compound are lacking, its structural similarity suggests potential activity in similar pathways.
Receptor Modulation
Oxadiazoles modulate G-protein-coupled receptors (GPCRs) and ion channels. The phenyl group in the target compound may enhance π-π stacking with aromatic residues in receptor binding pockets, as seen in ’s 2-AMPP scaffold optimizations .
Table 2: Biological Activity of Selected Oxadiazole Derivatives
| Compound | Target | EC₅₀/IC₅₀ | Efficacy (% Emax) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole 6 | GPR88 | 178 nM | 100% | |
| 1,2,3-Triazole 25 | GPR88 | 95 nM | 100% | |
| Target Compound (Predicted) | PDE4 | ~200–500 nM | N/A |
Applications in Drug Discovery
Central Nervous System (CNS) Targets
The compound’s ability to cross the blood-brain barrier (predicted logP ~2.5) makes it a candidate for neuropsychiatric disorders. Analogous compounds in showed efficacy in GPCR-mediated pathways relevant to depression and schizophrenia .
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